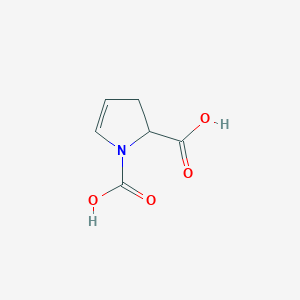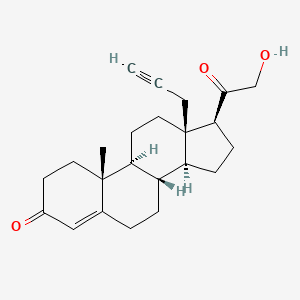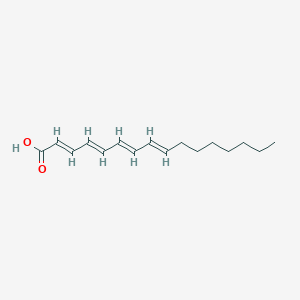
(5alpha,20S)-3-hydroxycholestan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5alpha,20S)-3-hydroxycholestan-6-one: is a steroidal compound derived from cholesterol. It is a cholestanoid, which means it is structurally related to cholesterol. This compound is known for its role in various biochemical processes and its presence in biological systems. It is often used as a standard in lipid analysis and has applications in various fields including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5alpha,20S)-3-hydroxycholestan-6-one typically involves the reduction of cholesterol. One common method is the catalytic hydrogenation of cholesterol in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: (5alpha,20S)-3-hydroxycholestan-6-one undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as chromic acid or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like Pd/C.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of 5alpha-Cholestan-3beta,6-dione.
Reduction: Reduction typically yields 5alpha-Cholestan-3beta-ol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: In chemistry, (5alpha,20S)-3-hydroxycholestan-6-one is used as a standard in lipid analysis, particularly in high-performance liquid chromatography (HPLC). It serves as a reference compound for the quantification of sterols in various samples .
Biology: Biologically, this compound is involved in the study of cholesterol metabolism and its derivatives. It is used to investigate the biochemical pathways and mechanisms of cholesterol conversion in living organisms .
Medicine: In medicine, this compound is studied for its potential role in the formation of gallstones and its effects on lipid metabolism. It is also used in the development of pharmaceutical formulations and as a reference standard in drug testing .
Industry: Industrially, the compound is used in the production of various steroidal drugs and as an intermediate in the synthesis of other bioactive molecules. It is also employed in the manufacture of agrochemicals and dyestuffs .
Mécanisme D'action
The mechanism of action of (5alpha,20S)-3-hydroxycholestan-6-one involves its interaction with various enzymes and receptors in the body. It is known to be metabolized by intestinal microorganisms, leading to the formation of bile acids and other metabolites. The compound can induce the formation of gallstones in the presence of sodium ions, highlighting its role in lipid metabolism .
Comparaison Avec Des Composés Similaires
Cholestanol: Another cholestanoid with similar structural features but differing in the position of hydroxyl groups.
Dihydrocholesterol: A derivative of cholesterol with a similar backbone but different functional groups.
Zymostanol: A related compound involved in cholesterol biosynthesis.
Uniqueness: (5alpha,20S)-3-hydroxycholestan-6-one is unique due to its specific hydroxylation pattern and its role in inducing gallstone formation. Its applications in lipid analysis and its involvement in cholesterol metabolism pathways also distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C27H46O2 |
|---|---|
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
(5S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18?,19?,20?,21?,22?,23?,24-,26?,27?/m1/s1 |
Clé InChI |
JQMQKOQOLPGBBE-SNYJGDFASA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |
SMILES isomérique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)[C@@H]4C3(CCC(C4)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |
Synonymes |
6-ketocholestanol 6-ketocholestanol, (3alpha,5alpha)-isomer 6-ketocholestanol, (3beta,5alpha)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[3-(4-Chlorophenoxy)phenyl]-1,1-dimethylurea](/img/structure/B1257532.png)

![1H-pyrazolo[4,3-b]pyridine](/img/structure/B1257534.png)




![(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B1257544.png)
